3-[(4-bromobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole
Overview
Description
3-[(4-bromobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole is a complex organic compound that features a triazole ring, a bromobenzyl group, a methylthiophene moiety, and a tetrahydrofuran substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction using 4-bromobenzyl chloride and a suitable nucleophile.
Attachment of the Methylthiophene Moiety: The methylthiophene group can be attached via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative and a suitable palladium catalyst.
Incorporation of the Tetrahydrofuran Substituent: The tetrahydrofuran group can be introduced through an alkylation reaction using tetrahydrofuran and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromobenzyl group, potentially converting it to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide, thiourea, or primary amines can be employed under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Drug Development: Its unique structure could be explored for potential therapeutic applications, including anti-cancer or anti-inflammatory drugs.
Industry
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism by which 3-[(4-bromobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating certain biological pathways.
Catalytic Activity: As a ligand, it can stabilize transition metal complexes, facilitating various catalytic transformations.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
3-[(4-bromobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole is unique due to its combination of a triazole ring, bromobenzyl group, methylthiophene moiety, and tetrahydrofuran substituent. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-(5-methylthiophen-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3OS2/c1-13-9-15(12-25-13)18-21-22-19(23(18)10-17-3-2-8-24-17)26-11-14-4-6-16(20)7-5-14/h4-7,9,12,17H,2-3,8,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJSWSBVOPSYRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2=NN=C(N2CC3CCCO3)SCC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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